![molecular formula C12H13FO B13613229 {2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methanol](/img/structure/B13613229.png)
{2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-Fluoro-3-phenylbicyclo[111]pentan-1-yl}methanol is a chemical compound characterized by its unique bicyclo[111]pentane structure, which includes a fluorine atom and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methanol typically involves the following steps:
Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through a homolytic aromatic alkylation of benzene.
Introduction of the Fluorine Atom: Fluorination is often carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Addition of the Phenyl Group: This step can involve a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
{2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Common reducing agents include LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like NaOH (Sodium hydroxide) or KCN (Potassium cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
{2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methanol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for designing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used to study the effects of fluorinated compounds on biological systems.
Industrial Applications:
Mechanism of Action
The mechanism of action of {2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methanol involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the phenyl group can facilitate interactions with hydrophobic pockets in proteins. The bicyclo[1.1.1]pentane core provides structural rigidity, which can influence the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
{3-Fluorobicyclo[1.1.1]pentan-1-yl}methanol: Similar structure but lacks the phenyl group.
{2-Phenylbicyclo[1.1.1]pentan-1-yl}methanol: Similar structure but lacks the fluorine atom.
{2-Fluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanol: Similar structure but has a methyl group instead of a phenyl group.
Uniqueness
{2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methanol is unique due to the combination of the fluorine atom and the phenyl group, which can enhance its chemical reactivity and binding affinity in various applications. The bicyclo[1.1.1]pentane core also provides a rigid and stable framework, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H13FO |
|---|---|
Molecular Weight |
192.23 g/mol |
IUPAC Name |
(2-fluoro-3-phenyl-1-bicyclo[1.1.1]pentanyl)methanol |
InChI |
InChI=1S/C12H13FO/c13-10-11(8-14)6-12(10,7-11)9-4-2-1-3-5-9/h1-5,10,14H,6-8H2 |
InChI Key |
WIAWKDXJMUGUOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2F)C3=CC=CC=C3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





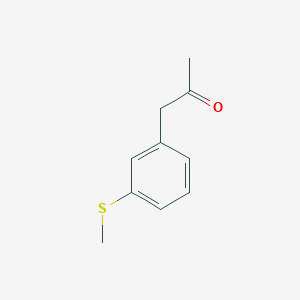

![3-[(3-Aminophenyl)amino]piperidine-2,6-dionedihydrochloride](/img/structure/B13613178.png)
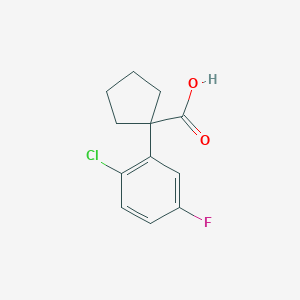
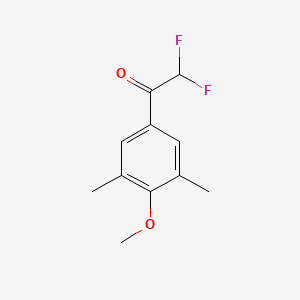
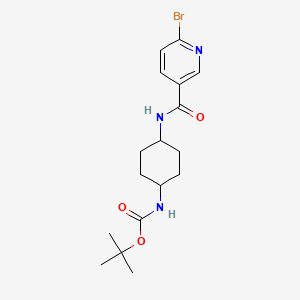
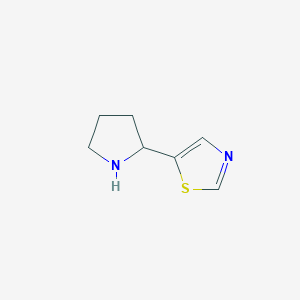



![Imidazo[1,2-a]pyridine-2-sulfonyl chloride](/img/structure/B13613228.png)
